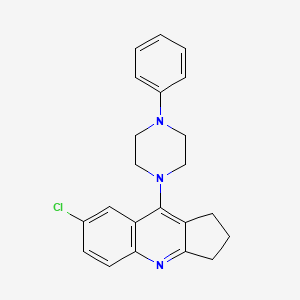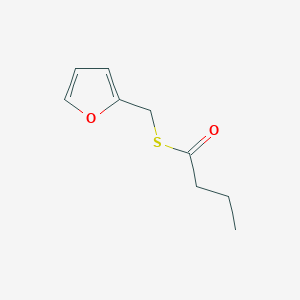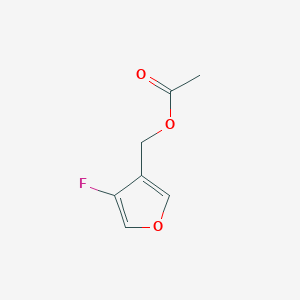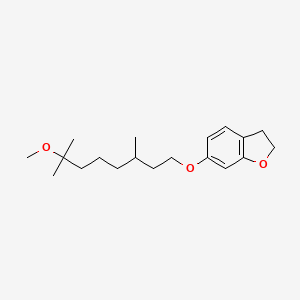
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzofuran core with a methoxy-substituted alkyl chain, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,7-dimethyl-6-octenal with methanol in the presence of a strong-acid solid composite catalyst. This reaction proceeds through the formation of an intermediate enamine, which is then subjected to etherification to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, utilizing cheap and accessible raw materials. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism of action of 6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s methoxy and alkyl groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biological processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-3,7-dimethyloctanal: Shares a similar alkyl chain but differs in the functional group attached to the benzofuran core.
7-Methoxy-3,7-dimethyl-3-octanol: Another related compound with a hydroxyl group instead of the ether linkage.
Uniqueness
6-((7-Methoxy-3,7-dimethyloctyl)oxy)-2,3-dihydrobenzofuran stands out due to its specific combination of a benzofuran core and a methoxy-substituted alkyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
51079-55-1 |
|---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
6-(7-methoxy-3,7-dimethyloctoxy)-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C19H30O3/c1-15(6-5-11-19(2,3)20-4)9-12-21-17-8-7-16-10-13-22-18(16)14-17/h7-8,14-15H,5-6,9-13H2,1-4H3 |
InChI-Schlüssel |
AWLQIPFVHAGYAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)OC)CCOC1=CC2=C(CCO2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


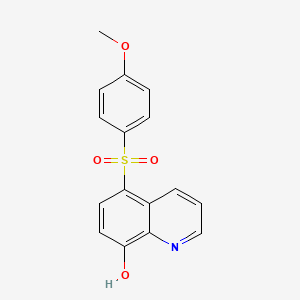
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)
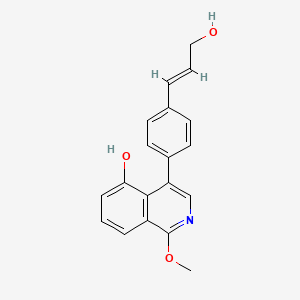
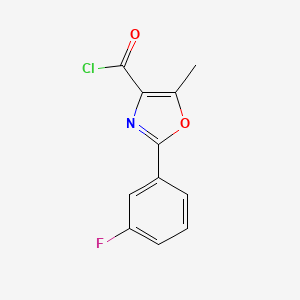
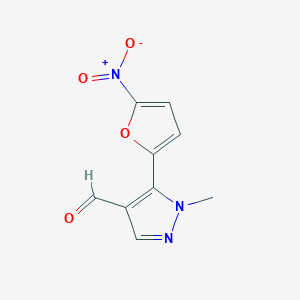
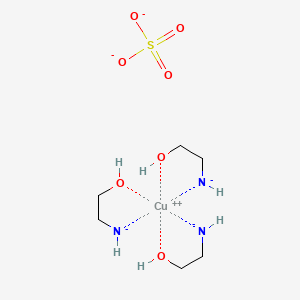
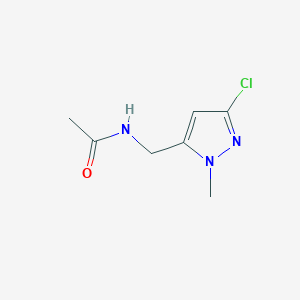
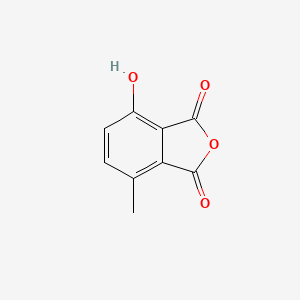
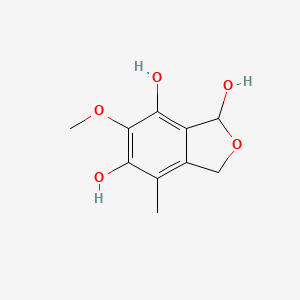
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
